Alk-IN-6
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Overview
Description
Alk-IN-6 is an orally bioavailable inhibitor of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase involved in the pathogenesis of various cancers, including non-small cell lung cancer and anaplastic large cell lymphoma . This compound has shown significant efficacy in inhibiting both wild-type and mutant forms of ALK, making it a promising candidate for cancer therapy .
Preparation Methods
The synthesis of Alk-IN-6 involves the preparation of diphenylaminopyrimidine analogs. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow chemistry to maintain consistency and efficiency.
Chemical Reactions Analysis
Alk-IN-6 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Alk-IN-6 has a wide range of scientific research applications:
Mechanism of Action
Alk-IN-6 exerts its effects by inhibiting the kinase activity of ALK. This inhibition prevents the phosphorylation and subsequent activation of downstream signaling pathways, including the STAT3 and AKT pathways . By blocking these pathways, this compound reduces tumor cell viability and proliferation .
Comparison with Similar Compounds
Alk-IN-6 is unique among ALK inhibitors due to its high potency and selectivity for both wild-type and mutant forms of ALK . Similar compounds include:
Crizotinib: The first-generation ALK inhibitor, which has shown efficacy but also resistance issues.
Alectinib: A second-generation inhibitor with improved potency and reduced resistance.
Brigatinib: Another second-generation inhibitor known for its efficacy in overcoming resistance mutations.
This compound stands out due to its ability to inhibit multiple ALK mutants, making it a valuable addition to the arsenal of ALK inhibitors .
Properties
Molecular Formula |
C26H32ClN5O3S |
---|---|
Molecular Weight |
533.1 g/mol |
IUPAC Name |
5-chloro-2-N-[5-methyl-4-piperidin-4-yl-2-(trideuteriomethoxy)phenyl]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C26H32ClN5O3S/c1-16(2)36(33,34)24-8-6-5-7-21(24)30-25-20(27)15-29-26(32-25)31-22-13-17(3)19(14-23(22)35-4)18-9-11-28-12-10-18/h5-8,13-16,18,28H,9-12H2,1-4H3,(H2,29,30,31,32)/i4D3 |
InChI Key |
BXJYIWUWXJWABE-GKOSEXJESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C(=C1)C2CCNCC2)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl |
Canonical SMILES |
CC1=CC(=C(C=C1C2CCNCC2)OC)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl |
Origin of Product |
United States |
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